1,3,2-Dioxaborolane, 2-[4-[(2-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-
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Overview
Description
1,3,2-Dioxaborolane, 2-[4-[(2-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is a boron-containing compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of the boron atom in the structure imparts unique reactivity and properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2-[4-[(2-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- typically involves the reaction of a boronic acid or boronic ester with an appropriate aryl halide under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura coupling, which involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid or ester reacts with the palladium-aryl complex, transferring the aryl group to the palladium center.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the desired product and regenerating the palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst loading, are carefully controlled to ensure efficient production. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborolane, 2-[4-[(2-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boron-hydride species.
Substitution: The aryl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and alcohols are employed.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boron-hydride species.
Substitution: Various substituted aryl derivatives.
Scientific Research Applications
1,3,2-Dioxaborolane, 2-[4-[(2-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- has numerous applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.
Medicine: Explored for its role in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborolane, 2-[4-[(2-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as the Suzuki-Miyaura coupling. The molecular targets and pathways involved depend on the specific application, such as binding to cancer cells in neutron capture therapy or interacting with biological molecules in drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boron-containing compound used in Suzuki-Miyaura coupling reactions.
Pinacolborane: A boron reagent used in hydroboration reactions.
Boronic Esters: A class of compounds similar to 1,3,2-Dioxaborolane, used in various organic synthesis reactions.
Uniqueness
1,3,2-Dioxaborolane, 2-[4-[(2-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is unique due to its specific structure, which imparts distinct reactivity and properties
Properties
IUPAC Name |
2-[4-[(2-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)15-9-11-16(12-10-15)22-13-14-7-5-6-8-17(14)21/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPECTTVZGMQBHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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